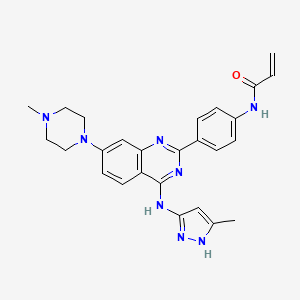
Aurora Kinases-IN-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aurora Kinases-IN-4 is a compound that targets the Aurora kinase family, which includes serine/threonine kinases essential for cell division. These kinases play a crucial role in mitosis by regulating chromatid segregation and ensuring proper cell division. This compound is particularly significant in cancer research due to its potential to inhibit the activity of these kinases, thereby preventing uncontrolled cell proliferation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Aurora Kinases-IN-4 involves multiple steps, including the use of specific reagents and catalysts. One common synthetic route involves the use of Vilsmeier-Haack reagent for the formation of pyrazole derivatives, which are then further modified to achieve the desired compound . The reaction conditions typically include controlled temperatures and the use of solvents like dimethylformamide (DMF) and ethanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high yield and purity of the compound, making it suitable for research and potential therapeutic applications.
Análisis De Reacciones Químicas
Types of Reactions: Aurora Kinases-IN-4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Aurora Kinases-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of kinase inhibition and to develop new synthetic methodologies.
Biology: Helps in understanding the role of Aurora kinases in cell division and their implications in various biological processes.
Industry: Used in the development of new drugs and therapeutic agents targeting Aurora kinases.
Mecanismo De Acción
Aurora Kinases-IN-4 exerts its effects by inhibiting the activity of Aurora kinases, which are essential for cell division. The compound binds to the ATP-binding pocket of the kinase, preventing its activation and subsequent phosphorylation of target proteins. This inhibition disrupts the normal progression of mitosis, leading to cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Aurora Kinases-IN-4 is unique in its high selectivity and potency against Aurora kinases compared to other similar compounds. Some similar compounds include:
VX-680: Another potent Aurora kinase inhibitor with similar mechanisms of action.
Alisertib: A selective inhibitor of Aurora kinase A, used in clinical trials for cancer treatment.
Barasertib: A selective inhibitor of Aurora kinase B, also used in cancer research
This compound stands out due to its balanced inhibition of multiple Aurora kinase isoforms, making it a versatile tool in both research and therapeutic applications.
Propiedades
Fórmula molecular |
C26H28N8O |
|---|---|
Peso molecular |
468.6 g/mol |
Nombre IUPAC |
N-[4-[7-(4-methylpiperazin-1-yl)-4-[(5-methyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]phenyl]prop-2-enamide |
InChI |
InChI=1S/C26H28N8O/c1-4-24(35)27-19-7-5-18(6-8-19)25-28-22-16-20(34-13-11-33(3)12-14-34)9-10-21(22)26(30-25)29-23-15-17(2)31-32-23/h4-10,15-16H,1,11-14H2,2-3H3,(H,27,35)(H2,28,29,30,31,32) |
Clave InChI |
VXYSKFCQDLEGDW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1)NC2=NC(=NC3=C2C=CC(=C3)N4CCN(CC4)C)C5=CC=C(C=C5)NC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-methyl-2-[(2E)-2-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydrazinyl]-1,3-thiazole-5-carboxylate](/img/structure/B12373220.png)
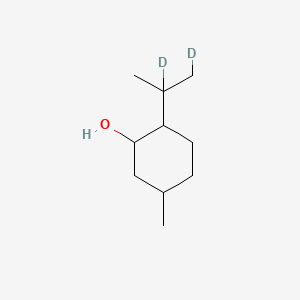
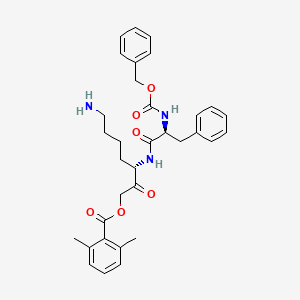

![[(3S,7R)-5-[(3S,7S)-7-acetyloxy-6',7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2'-oxane]-5-yl]-6',7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2'-oxane]-7-yl] acetate](/img/structure/B12373242.png)
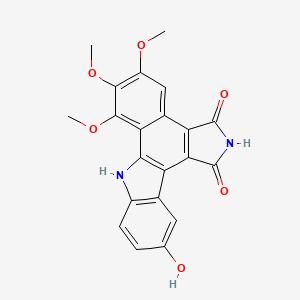
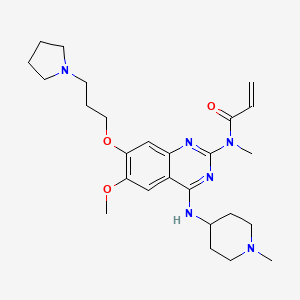
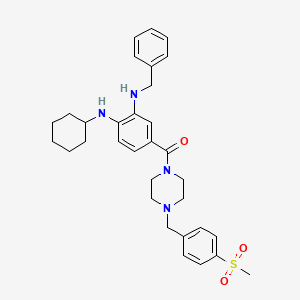
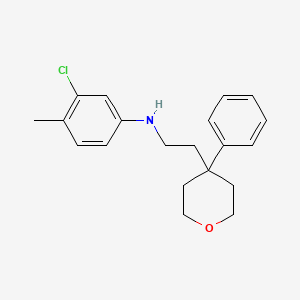


![1',4'-Diphenyl-7'-thiophen-3-ylspiro[cyclohexane-1,5'-pyrrolo[3,4-d]pyridazine]](/img/structure/B12373287.png)
![(3R,4R,5R,6S)-2-[(2R,4R,5R,6R)-6-[[(4aR,6aS,6bR,8S,8aS,14bS)-8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a-dodecahydropicen-3-yl]oxy]-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12373290.png)

